molecular formula C14H12FNO2 B6374222 5-(3-Acetylaminophenyl)-3-fluorophenol CAS No. 1261918-36-8

5-(3-Acetylaminophenyl)-3-fluorophenol

Cat. No.: B6374222
CAS No.: 1261918-36-8
M. Wt: 245.25 g/mol
InChI Key: IYMRGAJCKJMWLT-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an acetylamino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by fluorination. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The fluorination step can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of 3-aminophenyl-5-fluorophenol.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Acetylaminophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical interactions. The fluorine atom enhances the compound’s stability and reactivity, allowing it to modulate specific pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylaminophenol: Lacks the fluorine atom, resulting in different reactivity and stability.

    3-Fluorophenol: Lacks the acetylamino group, affecting its biochemical interactions.

    5-Aminophenyl-3-fluorophenol: Similar structure but without the acetyl group, leading to different chemical properties.

Uniqueness

5-(3-Acetylaminophenyl)-3-fluorophenol is unique due to the combination of the acetylamino group and the fluorine atom on the phenol ring

Properties

IUPAC Name

N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(15)8-14(18)7-11/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMRGAJCKJMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684356
Record name N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-36-8
Record name N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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